molecular formula C24H21N3O4S2 B2991902 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 878567-93-2

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide

Cat. No.: B2991902
CAS No.: 878567-93-2
M. Wt: 479.57
InChI Key: PNVGREWQGQBHKF-UHFFFAOYSA-N
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is a complex organic compound that features a benzothiazole ring, a morpholine sulfonyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring and the sulfonyl group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine sulfonyl group may enhance the compound’s solubility and facilitate its binding to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides

Uniqueness

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. The presence of both the benzothiazole and morpholine sulfonyl groups allows for versatile interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c28-23(18-4-3-5-20(16-18)33(29,30)27-12-14-31-15-13-27)25-19-10-8-17(9-11-19)24-26-21-6-1-2-7-22(21)32-24/h1-11,16H,12-15H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVGREWQGQBHKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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